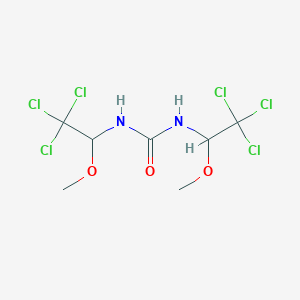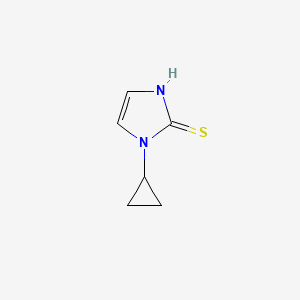
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea, commonly known as Irgarol 1051, is a biocide that is widely used in antifouling paints to prevent the growth of algae and other marine organisms on the hulls of ships and boats. It was first introduced in the 1990s as a replacement for the toxic organotin compounds that were previously used for this purpose. Since then, Irgarol 1051 has become one of the most commonly used antifouling agents worldwide.
Scientific Research Applications
Exposure Assessment and Environmental Health
Environmental Exposure to Similar Chemicals
Research on chemicals like Bisphenol A (BPA) and organophosphate esters (OPEs) offers insights into the environmental presence and human exposure to various industrial chemicals. These studies highlight widespread human exposure to compounds used in consumer products, indicating potential health risks and emphasizing the need for monitoring and regulating such exposures (Ye et al., 2008; Frederiksen et al., 2014).
Health Impacts of Chemical Exposure
Studies have examined the health impacts associated with exposure to environmental chemicals, including endocrine disruptors like BPA and phthalates. These investigations reveal associations between chemical exposure and adverse health outcomes, such as obesity, diabetes, and cardiovascular diseases, suggesting that even low-level exposure can have significant health implications (Carwile & Michels, 2011; Melzer et al., 2010).
Monitoring and Biomarkers
Biomonitoring of Chemical Exposure
The development and application of biomonitoring techniques to detect chemicals and their metabolites in human samples (e.g., urine, blood) are crucial for assessing exposure levels and understanding the exposure pathways in different populations, including vulnerable groups like pregnant women and children (Mortensen et al., 2014; Ye et al., 2008).
Environmental and Occupational Health
Research into the environmental and occupational health impacts of chemical exposure emphasizes the need for protective measures and regulations to mitigate exposure risks. This includes understanding the decomposition products of industrial chemicals and their potential health impacts on workers in specific industries (Schettgen et al., 2022).
properties
IUPAC Name |
1,3-bis(2,2,2-trichloro-1-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl6N2O3/c1-17-3(6(8,9)10)14-5(16)15-4(18-2)7(11,12)13/h3-4H,1-2H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBYIBLBGRZGQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(Cl)(Cl)Cl)NC(=O)NC(C(Cl)(Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2,2,2-trichloro-1-methoxyethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2896271.png)

![N-[2-(3-Chlorophenyl)propan-2-yl]prop-2-enamide](/img/structure/B2896274.png)
![N-Cyclohexyl-2-(5-p-tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2896276.png)

![N-[2-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2896279.png)

![Methyl-[2-(4-methyl-thiazol-5-yl)-ethyl]-amine](/img/structure/B2896281.png)
![7-cycloheptyl-6-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2896283.png)
![5-methyl-2-phenyl-7-(4-(pyridin-2-ylmethyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896284.png)

![N~4~-(4-fluorophenyl)-5-methyl-1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2896286.png)

